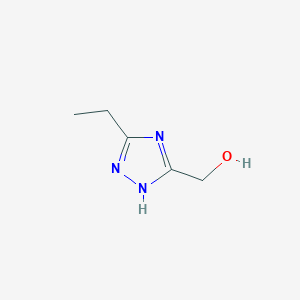

(5-エチル-4H-1,2,4-トリアゾール-3-イル)メタノール

概要

説明

1,2,4-Triazole derivatives are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds . For example, one study reported the synthesis of 1,2,4-triazole derivatives by reacting 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, 1H-1,2,4-triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis

1,2,4-Triazole derivatives are generally thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .科学的研究の応用

抗がん研究

トリアゾール誘導体は、その抗がん剤としての可能性について広く研究されてきました。 これらの化合物は、生物学的標的に水素結合を形成する能力を持ち、その薬理学的特性に貢献しています . 特に、1,2,4-トリアゾール誘導体は、MCF-7、HeLa、A549などの癌細胞株に対して有望な細胞毒性を示しています . これらの化合物は、正常細胞よりも癌細胞に対して選択的に作用するため、新しい化学療法薬の設計において貴重です。

抗菌活性

トリアゾールコアは、その抗菌特性で知られています。 1,2,4-トリアゾールの誘導体は、E. coliやS. aureus など、さまざまな細菌株に対する有効性を確認するために合成され、評価されてきました。 これらの化合物は、細菌細胞成分と相互作用することにより作用し、新しい抗生物質の開発につながる可能性があります。

抗真菌用途

トリアゾールは、抗真菌療法の基礎となっています。 これらの作用機序は、通常、真菌細胞膜の必須成分であるエルゴステロールの合成を阻害することに関係しています。 この阻害は、細胞膜の完全性の破壊につながり、最終的には真菌細胞の死をもたらす可能性があります .

抗ウイルス特性

トリアゾール誘導体の研究は、抗ウイルス用途にも広がっています。 これらの化合物は、ウイルス成分と相互作用して、複製プロセスを阻害することができます。 トリアゾールの構造的多様性は、幅広いウイルスを標的とする誘導体の合成を可能にします .

抗酸化の可能性

トリアゾール誘導体の抗酸化活性は、別の関心のある分野です。 これらの化合物は、細胞の代謝によって生成される有害な副産物であるフリーラジカルを中和することができます。フリーラジカルは、酸化ストレスや細胞への損傷を引き起こす可能性があります . トリアゾール誘導体は、これらの影響を軽減することにより、さまざまな病気の予防に貢献することができます。

抗けいれん効果

1,2,4-トリアゾール誘導体は、その抗けいれん効果について研究されてきました。 これらの化合物は、脳内の神経伝達物質活性を調節することができ、てんかんやその他のけいれん性疾患の治療に役立つ可能性があります .

農薬用途

農薬の分野では、トリアゾール誘導体は、作物を真菌感染や害虫から保護できる化合物の作成に使用されます。 これらの化合物の堅牢性と生物学的システムとの相互作用能力により、殺菌剤や殺虫剤として適しています .

材料科学

トリアゾールのユニークな特性により、材料科学で役立つものになっています。 これらは、ポリマーやその他の材料に組み込まれて、その安定性、機能性、耐久性を向上させることができます。 このアプリケーションは、さまざまな産業用途向けの先端材料の開発において特に重要です .

作用機序

Target of Action

Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

It is known that triazole compounds can form hydrogen bonds with their targets due to the presence of nitrogen atoms in the triazole ring . This can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Triazole derivatives have been reported to exhibit various biological activities, suggesting they may interact with multiple pathways .

Safety and Hazards

将来の方向性

1,2,4-Triazole derivatives have important application value in various fields, such as agrochemistry and material chemistry . They are potential components of solid composite propellants . In terms of the specific impulse level, model solid composite propellant formulations based on nitro and methylene dinitramine substituted furazans outperform similar formulations based on CL-20 by 1–4 s, and formulations based on HMX and RDX by 5–8 s .

生化学分析

Biochemical Properties

(5-ethyl-1H-1,2,4-triazol-3-yl)methanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function. Additionally, (5-ethyl-1H-1,2,4-triazol-3-yl)methanol has been shown to affect cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, (5-ethyl-1H-1,2,4-triazol-3-yl)methanol exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. This compound also influences gene expression by interacting with DNA and RNA polymerases, thereby affecting the transcription and translation processes. The modulation of enzyme activity and gene expression by (5-ethyl-1H-1,2,4-triazol-3-yl)methanol is a key aspect of its biochemical mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that (5-ethyl-1H-1,2,4-triazol-3-yl)methanol can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression patterns .

Dosage Effects in Animal Models

The effects of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, (5-ethyl-1H-1,2,4-triazol-3-yl)methanol can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

(5-ethyl-1H-1,2,4-triazol-3-yl)methanol is involved in several metabolic pathways, primarily those related to drug metabolism. It interacts with enzymes such as cytochrome P450, which play a key role in the oxidation and reduction of various substrates. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, (5-ethyl-1H-1,2,4-triazol-3-yl)methanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

(3-ethyl-1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-4-6-5(3-9)8-7-4/h9H,2-3H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPSRAZVFRZKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

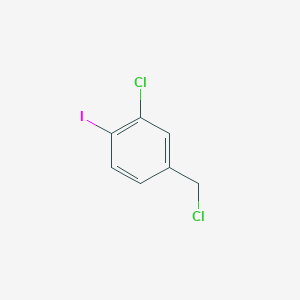

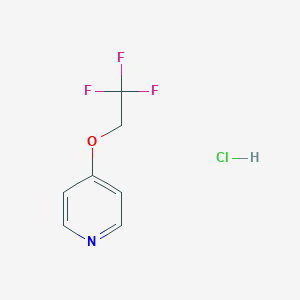

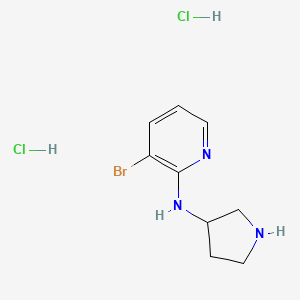

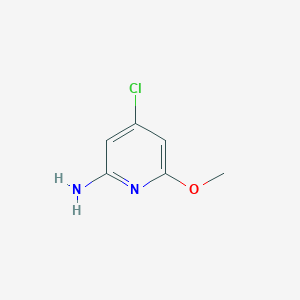

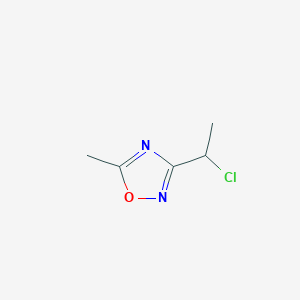

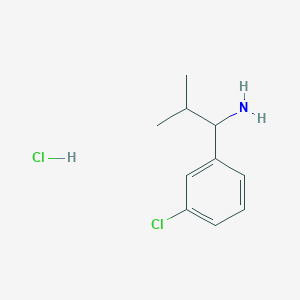

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

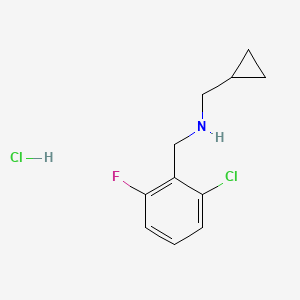

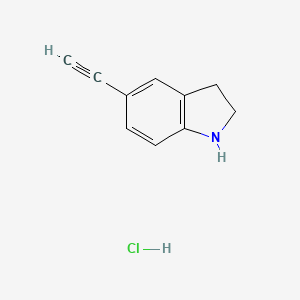

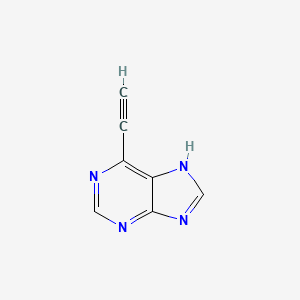

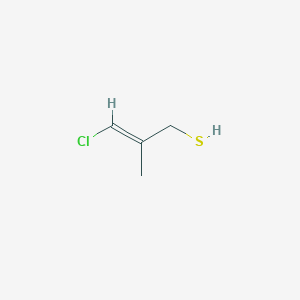

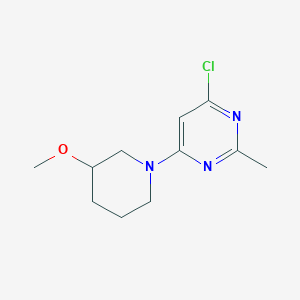

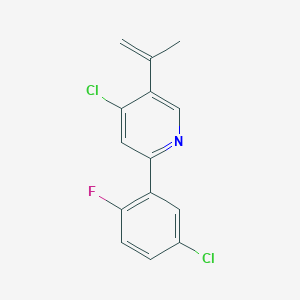

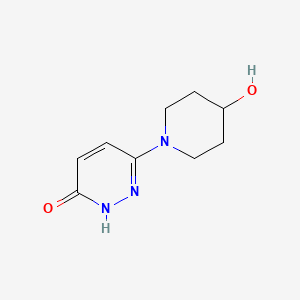

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)